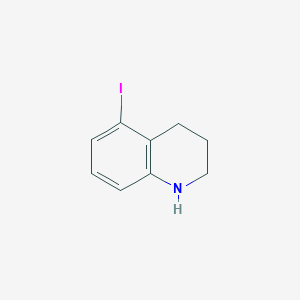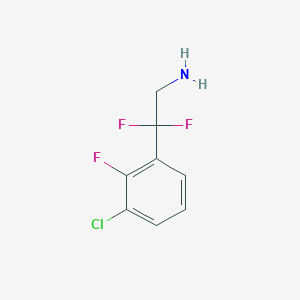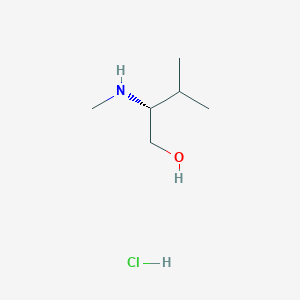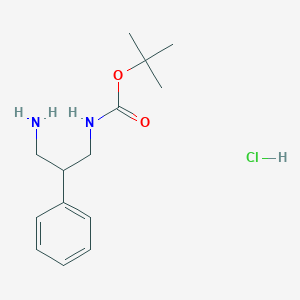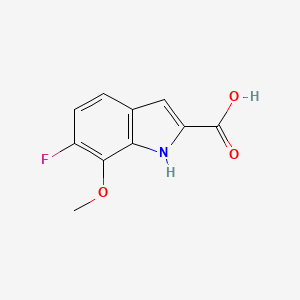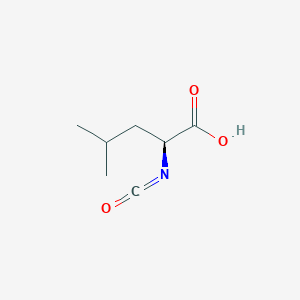
(S)-2-Isocyanato-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Isocyanato-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of (S)-2-amino-4-methylpentanoic acid with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
(S)-2-Amino-4-methylpentanoic acid+Phosgene→(S)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of alternative phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Isocyanato-4-methylpentanoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions to form various derivatives.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group.
Polymerization: Catalysts such as dibutyltin dilaurate can be used to initiate polymerization reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-Isocyanato-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Wirkmechanismus
The mechanism of action of (S)-2-Isocyanato-4-methylpentanoic acid involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Isocyanato-4-methylpentanoic acid: The enantiomer of (S)-2-Isocyanato-4-methylpentanoic acid, with similar reactivity but different stereochemistry.
Isocyanatoacetic acid: A simpler isocyanate compound with similar reactivity but lacking the chiral center.
2-Isocyanatopropanoic acid: Another isocyanate compound with a different alkyl chain structure.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific stereochemical properties to the products formed in its reactions. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality is important.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2S)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
CQHZIIXKMUVQGO-LURJTMIESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N=C=O |
Kanonische SMILES |
CC(C)CC(C(=O)O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


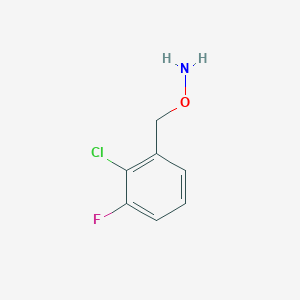
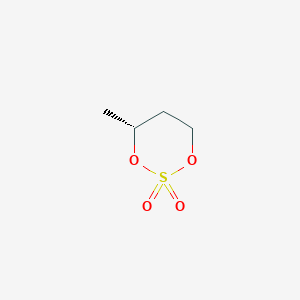

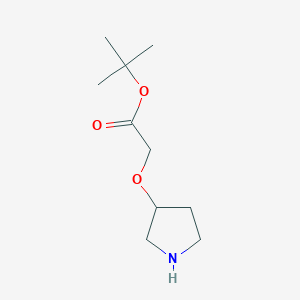
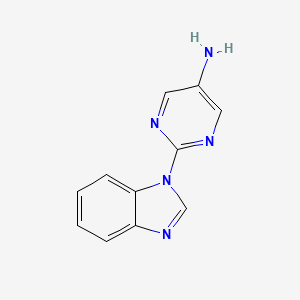
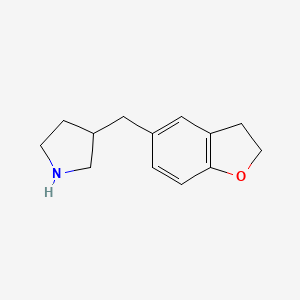

![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
